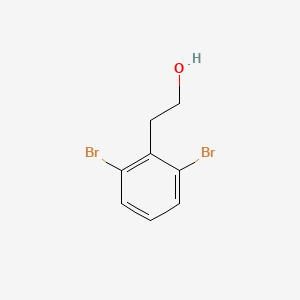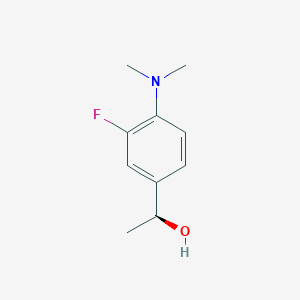
2-(2,6-Dibromophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenol to produce 2,6-dibromophenol, which is then subjected to a Grignard reaction with ethylene oxide to yield the desired product . The reaction conditions typically include the use of a solvent like dichloromethane and a base such as diisopropylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions followed by purification processes such as distillation and crystallization to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,6-dibromophenyl)acetaldehyde or 2-(2,6-dibromophenyl)acetone.
Reduction: Formation of 2-(2,6-dibromophenyl)ethane.
Substitution: Formation of 2-(2,6-diaminophenyl)ethanol or 2-(2,6-dithiophenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dibromophenyl)ethanol involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dibromophenyl)ethanol
- 2-(2,6-Dichlorophenyl)ethanol
- 2-(2,6-Difluorophenyl)ethanol
Uniqueness
2-(2,6-Dibromophenyl)ethanol is unique due to the presence of two bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, affecting its physical and chemical properties.
Eigenschaften
Molekularformel |
C8H8Br2O |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
2-(2,6-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 |
InChI-Schlüssel |
OOGXGVNXWNODFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)

![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)








![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)
![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)

